molecular formula C13H13Cl2N3O2 B2464765 [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl 4-chlorobutanoate CAS No. 338419-29-7

[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl 4-chlorobutanoate

Cat. No. B2464765
CAS RN: 338419-29-7
M. Wt: 314.17
InChI Key: VUUFPFUMGQHCFU-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl 4-chlorobutanoate (CPCB) is a synthetic compound that has been studied for its potential applications in scientific research. CPCB has a unique structure that enables it to interact with a variety of biological molecules, making it a useful tool for researchers.

Scientific Research Applications

Synthesis and Structural Characterization

  • Synthesis Techniques : Research has led to the synthesis of various compounds related to [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl 4-chlorobutanoate, demonstrating techniques like single crystal diffraction for structural determination (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).

Chemical and Physical Properties

  • Crystal Structure Analysis : Studies have been conducted on similar compounds, focusing on their crystal structure and molecular conformation, contributing to the understanding of the physical properties of such triazole derivatives (Dong & Huo, 2009).

Material Science and Engineering Applications

  • Corrosion Inhibition : Research has shown the potential use of triazole derivatives in corrosion inhibition, particularly in mild steel, which could have significant implications in material science and engineering (Baskar, Kesavan, Gopiraman, & Subramanian, 2014).

Biomedical Research

  • Antifungal and Antimicrobial Activity : Compounds similar to [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl 4-chlorobutanoate have been studied for their antifungal and antimicrobial properties, indicating potential biomedical applications (Lima-Neto et al., 2012).

Photodegradation Studies

  • Photostability Research : The photodegradation behavior of similar triazole fungicides has been explored, providing insights into their stability and degradation patterns under various conditions (Nag & Dureja, 1997).

properties

IUPAC Name

[1-(4-chlorophenyl)triazol-4-yl]methyl 4-chlorobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13Cl2N3O2/c14-7-1-2-13(19)20-9-11-8-18(17-16-11)12-5-3-10(15)4-6-12/h3-6,8H,1-2,7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUUFPFUMGQHCFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=C(N=N2)COC(=O)CCCCl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl 4-chlorobutanoate

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